1-(4-(4-Bromophenoxy)phenyl)thiourea
Overview
Description
“1-(4-(4-Bromophenoxy)phenyl)thiourea” is an organosulfur compound with the empirical formula C13H11BrN2OS . It is a solid substance and is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .
Synthesis Analysis
The synthesis of thiourea derivatives, such as “this compound”, can be achieved through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Molecular Structure Analysis
The molecular structure of “this compound” was determined from single crystal X-ray diffraction data . It has a molecular weight of 323.21 and its SMILES string is S=C(N)NC(C=C1)=CC=C1OC2=CC=C(Br)C=C2 .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 323.21 and its SMILES string is S=C(N)NC(C=C1)=CC=C1OC2=CC=C(Br)C=C2 .Safety and Hazards
Properties
IUPAC Name |
[4-(4-bromophenoxy)phenyl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2OS/c14-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)16-13(15)18/h1-8H,(H3,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEMNAJTGNTYEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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